molecular formula C17H18BrNO4S B11408043 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11408043
M. Wt: 412.3 g/mol
InChI Key: XHDINIRDYCVNMN-UHFFFAOYSA-N
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Description

2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide: is a chemical compound with the following structural formula:

C12H8BrNO2S\text{C}_{12}\text{H}_8\text{BrNO}_2\text{S} C12​H8​BrNO2​S

It contains a benzamide core substituted with a bromine atom, a furan ring, and a tetrahydrothiophene moiety. This compound exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One possible route is the reaction of a suitable precursor with 2-bromo-2-nitropropane-1,3-diol. detailed reaction conditions and mechanisms would require further investigation.

Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. It is likely that research and development in this area are ongoing.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The bromine atom provides a potential site for oxidation reactions.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group may yield an amine derivative.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Substitution: Alkali metal hydroxides (e.g., NaOH) or amines.

    Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).

Major Products: The major products depend on the specific reaction conditions and the substituents present. Further experimental data would be needed to determine precise outcomes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Exploring its pharmacological properties.

    Industry: Developing novel materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Properties

Molecular Formula

C17H18BrNO4S

Molecular Weight

412.3 g/mol

IUPAC Name

2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C17H18BrNO4S/c1-12-6-7-14(23-12)10-19(13-8-9-24(21,22)11-13)17(20)15-4-2-3-5-16(15)18/h2-7,13H,8-11H2,1H3

InChI Key

XHDINIRDYCVNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

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